

# Spectroscopic data for 3-Fluoropentane (1H NMR, 13C NMR, MS)

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## Compound of Interest

Compound Name: 3-Fluoropentane

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## Spectroscopic Profile of 3-Fluoropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **3-Fluoropentane**. The following sections detail the <sup>1</sup>H Nuclear Magnetic Resonance (NMR), <sup>13</sup>C NMR, and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for the structural elucidation and analysis of fluorinated organic molecules.

## Spectroscopic Data Summary

The empirical formula for **3-Fluoropentane** is C<sub>5</sub>H<sub>11</sub>F, and its molecular weight is 90.14 g/mol . [1][2] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

## <sup>1</sup>H NMR Data (Predicted)

Due to the unavailability of a publicly accessible experimental spectrum, the following <sup>1</sup>H NMR data is predicted based on the analysis of similar alkyl fluorides. The fluorine atom at the C3 position significantly influences the chemical shifts and coupling patterns of the neighboring protons.

Protons	Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H3	~4.5	dtm	$J(\text{H-F}) \approx 48, J(\text{H-H}) \approx 6$
H2, H4	~1.6	m	
H1, H5	~0.9	t	$J(\text{H-H}) \approx 7$

Note: dtm = doublet of triplets of multiplets, m = multiplet, t = triplet. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

## <sup>13</sup>C NMR Data

The following table summarizes the predicted and available experimental <sup>13</sup>C NMR data for **3-Fluoropentane**. The presence of the electronegative fluorine atom causes a significant downfield shift for the carbon to which it is attached (C3) and induces characteristic C-F coupling.

Carbon	Predicted Chemical Shift ( $\delta$ ) (ppm)[3]	Experimental Chemical Shift ( $\delta$ ) (ppm)	${}^1\text{J}(\text{C-F})$ (Hz)[3]
C3	93.2	Data not available	165.0
C2, C4	Data not available	Data not available	
C1, C5	Data not available	Data not available	

Note: The experimental spectrum is noted in the PubChem database, provided by Wiley-VCH, but the specific peak list is not publicly available.[1] The predicted data serves as a strong reference for experimental verification.

## Mass Spectrometry (MS) Data

The mass spectrum of **3-Fluoropentane** is characterized by a molecular ion peak and a distinct fragmentation pattern. While the full experimental spectrum from the NIST Mass

Spectrometry Data Center is not directly provided, the expected key fragments are listed below based on general principles of alkane fragmentation.[\[4\]](#)

m/z	Ion	Relative Intensity
90	$[\text{C}_5\text{H}_{11}\text{F}]^+$ (Molecular Ion)	Low
71	$[\text{C}_5\text{H}_{11}]^+$ (Loss of F)	Moderate
61	$[\text{C}_4\text{H}_8\text{F}]^+$	Moderate
57	$[\text{C}_4\text{H}_9]^+$	High
43	$[\text{C}_3\text{H}_7]^+$	High
29	$[\text{C}_2\text{H}_5]^+$	High

Note: The fragmentation of alkanes typically involves the loss of alkyl radicals, leading to a series of peaks separated by 14 mass units ( $\text{CH}_2$ ).[\[4\]](#) The base peak is often one of the smaller, more stable carbocations.

## Experimental Protocols

The following protocols are detailed methodologies for the acquisition of the spectroscopic data presented above. These are generalized procedures that can be adapted for **3-Fluoropentane**.

### NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of liquid haloalkanes.

#### 2.1.1. Sample Preparation

- Ensure the NMR tube is clean and dry.
- For a neat liquid sample, carefully transfer approximately 0.6 mL of **3-Fluoropentane** into a 5 mm NMR tube.
- Alternatively, for a solution, dissolve 5-25 mg of **3-Fluoropentane** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).

- If the sample contains any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube.
- Cap the NMR tube securely.

#### 2.1.2. Instrument Setup and Data Acquisition

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- For  $^1\text{H}$  NMR:
  - Acquire the spectrum using a standard single-pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
  - Use an appropriate number of scans to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general method for the analysis of volatile organic compounds like **3-Fluoropentane** using GC-MS.[\[5\]](#)[\[6\]](#)[\[7\]](#)

### 2.2.1. Sample Preparation

- Prepare a dilute solution of **3-Fluoropentane** in a volatile solvent (e.g., methanol or dichloromethane). The concentration should be within the linear range of the instrument.

### 2.2.2. GC-MS System and Conditions

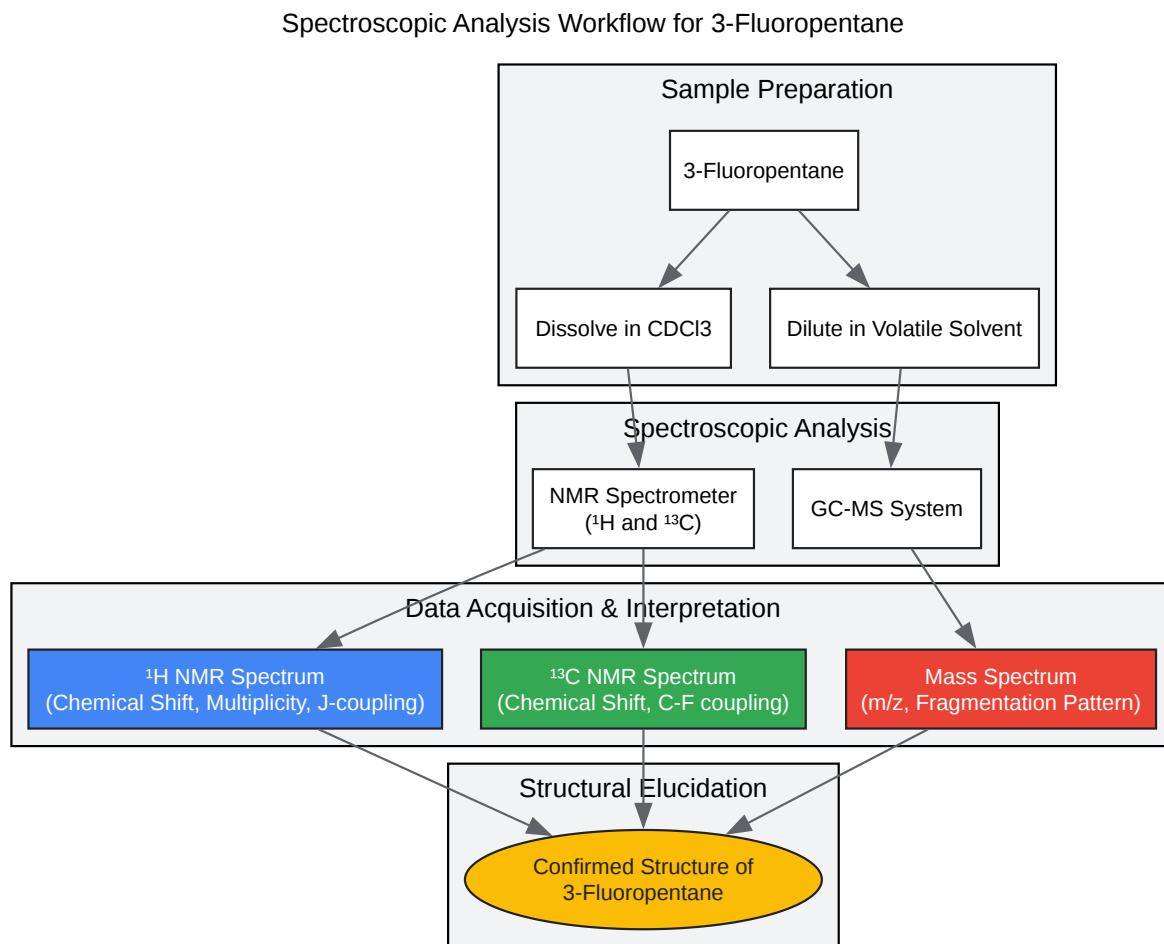
- Gas Chromatograph:
  - Injector: Split/splitless inlet, operated in split mode.
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness) is suitable.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a ramp to a final temperature of approximately 200-250°C.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Ion Trap.
  - Scan Range: m/z 30-200.

### 2.2.3. Data Analysis

- The retention time of the peak corresponding to **3-Fluoropentane** is used for its identification.
- The mass spectrum of the eluting compound is compared with a reference library (e.g., NIST) for confirmation.
- The fragmentation pattern is analyzed to provide structural information.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Fluoropentane**, from sample preparation to data interpretation.



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Caption: Workflow for the spectroscopic characterization of **3-Fluoropentane**.

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